molecular formula C11H19BrN2O3Si B13003219 Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate

Cat. No.: B13003219
M. Wt: 335.27 g/mol
InChI Key: ZYIJTUMZTHJXGQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a trimethylsilyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor imidazole compound followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
  • 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research applications. The presence of the trimethylsilyl group also enhances its solubility and facilitates its use in organic synthesis.

Properties

Molecular Formula

C11H19BrN2O3Si

Molecular Weight

335.27 g/mol

IUPAC Name

methyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate

InChI

InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

ZYIJTUMZTHJXGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CN1COCC[Si](C)(C)C)Br

Origin of Product

United States

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